Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate
Description
Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate is a diester derivative of biphenyl-2,5-dicarboxylic acid, esterified with two 2-(4-bromophenyl)-2-oxoethyl groups. Its structure features a central biphenyl core linked to two ester-functionalized arms, each containing a 4-bromophenyl ketone moiety. This compound’s crystallinity and intermolecular interactions are influenced by weak hydrogen bonds (C–H···O) and halogen effects, as observed in related structures .
Properties
Molecular Formula |
C30H20Br2O6 |
|---|---|
Molecular Weight |
636.3 g/mol |
IUPAC Name |
bis[2-(4-bromophenyl)-2-oxoethyl] 2-phenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C30H20Br2O6/c31-23-11-6-20(7-12-23)27(33)17-37-29(35)22-10-15-25(26(16-22)19-4-2-1-3-5-19)30(36)38-18-28(34)21-8-13-24(32)14-9-21/h1-16H,17-18H2 |
InChI Key |
WZRWQDTUKLTQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with a suitable biphenyl derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen substitution reactions can occur, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
Biphenyl-2,5-dicarboxylic acid bis-(2-oxo-2-phenyl-ethyl) ester (CAS 306764-31-8): Lacks bromine substituents, replacing 4-bromophenyl with phenyl groups.
2-Oxo-2-phenylethyl benzoate (CAS 33868-50-7): Simpler monoester with a single phenyl-oxoethyl group.
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate : Substitutes biphenyl with methoxybenzoate, altering electronic properties.
Hydrogen Bonding and Crystal Packing
All analogs exhibit C–H···O hydrogen-bonded dimers with R₂²(10) motifs, as seen in 2-oxo-2-phenylethyl benzoate and 2-(4-bromophenyl)-2-oxoethyl esters . However, the brominated compound forms an extended 3D network via additional C–H···O interactions (Figure 5 in ), whereas non-brominated analogs like CAS 306764-31-8 retain simpler dimeric or 0D structures. The bromine’s steric effects may limit conformational flexibility, promoting tighter packing .
Physicochemical Properties
*Calculated using atomic masses.
†Inferred from analogous Ag coordination polymers ().
- LogP and Solubility : The brominated compound’s higher LogP (~5.2) indicates greater lipophilicity compared to phenyl-substituted analogs (LogP ~4.7), reducing aqueous solubility but enhancing organic solvent compatibility.
- Thermal Stability: Bromine’s electron-withdrawing effects and halogen bonding may improve thermal stability relative to non-brominated esters.
Intermolecular Interactions
- π-π Stacking : The biphenyl core facilitates π-π interactions, but bromine’s steric bulk may reduce stacking efficiency compared to phenyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
